REACTION_CXSMILES
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[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]([O:12]CC)=[O:11])=[N:2]1.S(=O)(=O)(O)O>O>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]([OH:12])=[O:11])=[N:2]1
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Name
|
|
Quantity
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8.6 g
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Type
|
reactant
|
Smiles
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O1N=C(C2=C1C=CC=C2)C(=O)OCC
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Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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EXTRACTION
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Details
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the mixture was extracted with ether
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Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried (Na2SO4)
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Type
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CUSTOM
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Details
|
The residue was triturated with pentane
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Type
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CUSTOM
|
Details
|
the solid was collected
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C2=C1C=CC=C2)C(=O)O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |